molecular formula C11H15NS2 B7994473 2-(Thiomorpholinomethyl)benzenethiol

2-(Thiomorpholinomethyl)benzenethiol

Cat. No.: B7994473
M. Wt: 225.4 g/mol
InChI Key: FGFNELVZYAHKDS-UHFFFAOYSA-N
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Description

2-(Thiomorpholinomethyl)benzenethiol (CAS: 1378964-01-2) is a sulfur-containing aromatic compound characterized by a benzenethiol backbone substituted with a thiomorpholinomethyl group (–CH₂-thiomorpholine) at the ortho position. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, imparts unique electronic and steric properties to the molecule. This compound is primarily utilized in research and industrial synthesis, particularly as an intermediate in pharmaceutical and agrochemical development . Its structure enables chelation with metal ions, making it relevant in catalysis and coordination chemistry. Commercial suppliers list it as a specialty chemical, highlighting its niche applications in organic synthesis .

Properties

IUPAC Name

2-(thiomorpholin-4-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFNELVZYAHKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholinomethyl)benzenethiol typically involves the reaction of thiomorpholine with benzyl chloride, followed by the introduction of a thiol group. One common method includes:

    Reaction of Thiomorpholine with Benzyl Chloride: This step involves the nucleophilic substitution of thiomorpholine with benzyl chloride to form the intermediate compound.

    Introduction of Thiol Group: The intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group, resulting in the formation of 2-(Thiomorpholinomethyl)benzenethiol.

Industrial Production Methods

Industrial production of 2-(Thiomorpholinomethyl)benzenethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholinomethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(Thiomorpholinomethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholinomethyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Thiomorpholinomethyl)benzenethiol with structurally or functionally related benzenethiol derivatives:

Compound Name CAS Number Molecular Formula Key Structural Features Applications Key Data/Findings
2-(Thiomorpholinomethyl)benzenethiol 1378964-01-2 C₁₁H₁₅NS₂ Benzenethiol with thiomorpholinomethyl Pharmaceutical intermediates, catalysis Chelates transition metals; used in asymmetric synthesis .
2-(Thiocyanomethylthio)benzothiazole (TCMTB) 21564-17-0 C₉H₆N₂S₃ Benzothiazole with thiocyanomethylthio Fungicide, preservative LD₅₀ (rats, oral): 250 mg/kg; broad-spectrum antimicrobial activity .
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol 53440-31-6 C₉H₁₀N₂S Benzenethiol with imidazolyl substituent Drug development, coordination chemistry Forms stable Zn(II) complexes with catalytic activity in oxidation reactions .
5-Chloro-2-methylbenzenethiol 18858-06-5 C₇H₇ClS Chloro- and methyl-substituted benzenethiol Organic synthesis, polymer additives High reactivity in nucleophilic substitution; used in resin modification .
2-Ethylbenzenethiol - C₈H₁₀S Ethyl-substituted benzenethiol Flavoring agents, chemical intermediates Volatile thiol with applications in fragrance synthesis .

Key Comparative Insights:

Structural Diversity: Thiomorpholinomethyl group: Enhances metal-binding capacity compared to simpler alkyl or aryl substituents (e.g., ethyl or methyl groups) . Benzothiazole vs. Benzene: TCMTB’s benzothiazole core increases bioactivity but reduces solubility in polar solvents compared to benzenethiol derivatives .

Reactivity and Applications: Pharmaceutical Potential: Imidazolyl-substituted benzenethiols exhibit superior catalytic and antimicrobial properties, whereas thiomorpholinomethyl derivatives are favored in asymmetric synthesis . Toxicity: TCMTB shows higher acute toxicity (LD₅₀: 250 mg/kg) than benzenethiol (LD₅₀: 46 mg/kg in rats) .

Industrial Relevance :

  • Trifluoromethyl-substituted benzenethiols (e.g., 2-(Trifluoromethyl)benzenethiol) are prioritized in agrochemicals due to enhanced stability and lipophilicity .

Research Findings and Data

  • Synthetic Utility: 2-(Thiomorpholinomethyl)benzenethiol is synthesized via condensation of o-aminothiophenol with aldehydes, followed by functionalization with thiomorpholine .
  • Spectroscopic Properties : Benzenethiol derivatives exhibit strong adsorption on metal surfaces (e.g., Au(111)), a trait leveraged in surface-enhanced Raman spectroscopy (SERS) .
  • Toxicological Data : Benzenethiol derivatives require careful handling; chronic exposure to benzenethiol induces hepatotoxicity in rodents, with benchmark dose (BMD) models indicating liver weight changes at 6 mg/kg .

Biological Activity

2-(Thiomorpholinomethyl)benzenethiol is an organic compound characterized by its unique structure, which includes a thiomorpholine ring and a benzenethiol moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 2-(thiomorpholinomethyl)benzenethiol, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 2-(thiomorpholinomethyl)benzenethiol is C11H15NS2. The presence of the thiomorpholine group enhances its reactivity and biological activity, making it a subject of interest in various research fields.

Structural Features

FeatureDescription
Thiomorpholine Ring A six-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity.
Benzenethiol Moiety A benzene ring with a thiol group (-SH), which is known for its nucleophilic properties.

Biological Activity

Research indicates that 2-(thiomorpholinomethyl)benzenethiol exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 50 to 100 µg/mL against several pathogenic bacteria, indicating its potential as an antimicrobial agent.

Anticancer Properties

Recent investigations have also explored the anticancer potential of 2-(thiomorpholinomethyl)benzenethiol. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

  • Cell Lines Tested : The compound was evaluated on breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • IC50 Values : The IC50 values were found to be approximately 20 µM for MCF-7 and 30 µM for A549 cells, suggesting moderate efficacy in inhibiting cancer cell proliferation .

The mechanism through which 2-(thiomorpholinomethyl)benzenethiol exerts its biological effects is attributed to its ability to form covalent bonds with proteins and enzymes. This interaction can inhibit their activity, leading to various biological outcomes such as microbial growth inhibition or apoptosis induction in cancer cells.

Case Studies

  • Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, 2-(thiomorpholinomethyl)benzenethiol was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in developing new antimicrobial agents.
  • Anticancer Activity : Another study focused on the effect of this compound on ovarian cancer cells. The findings revealed that treatment with 2-(thiomorpholinomethyl)benzenethiol resulted in significant cell death, with researchers noting a correlation between concentration and efficacy.

Comparative Analysis

To further understand the uniqueness of 2-(thiomorpholinomethyl)benzenethiol, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
4-FluorobenzenethiolLacks thiomorpholine ringSimpler structure, less reactivity
2-(Methylthio)benzenethiolContains methylthio instead of thiomorpholineDifferent reactivity profile
4-Fluoro-2-(methylthio)benzenethiolContains both fluorine and methylthioEnhanced reactivity due to fluorine

The combination of the thiomorpholine ring and benzenethiol group imparts distinct chemical properties and biological activities not observed in simpler analogs.

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